molecular formula C5H7BrN4O2 B11749352 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B11749352
M. Wt: 235.04 g/mol
InChI Key: BMRBHYUIDPCRLU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a substituted pyrazole derivative characterized by a bromine atom at position 4, a nitro group at position 3, and an ethanamine side chain at position 1 of the pyrazole ring. Its molecular formula is C₅H₇BrN₄O₂, with a molecular weight of 259.04 g/mol.

Properties

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)ethanamine

InChI

InChI=1S/C5H7BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2

InChI Key

BMRBHYUIDPCRLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Halogen-Nitro Pyrazole Intermediate Synthesis

  • Intermediate : 4-bromo-3-nitro-1H-pyrazole is synthesized via nitration of 4-bromo-1H-pyrazole using fuming HNO₃ at 0–5°C, followed by neutralization with NaHCO₃ (yield: 70–75%).

Alkylation with 2-Chloroethylamine

  • Reaction : 4-bromo-3-nitro-1H-pyrazole is treated with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • Conditions :

    • Molar ratio (pyrazole:chloroethylamine) = 1:1.2.

    • Solvent: DMF or acetonitrile.

    • Yield: 65–70% after purification via silica gel chromatography.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature80°CMax yield
Reaction Time12 hours<70% if <10h
BaseK₂CO₃Higher efficiency than NaOH

Reductive Amination of Nitro Precursors

A two-step approach involving nitro reduction and amination:

Synthesis of 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetaldehyde

  • Oxidation : 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethanol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 hours, 82% yield).

Reductive Amination

  • Reagents : Acetaldehyde intermediate + ammonium acetate + NaBH₃CN in methanol.

  • Conditions : Room temperature, 6 hours, pH 6–7 (yield: 75–80%).

Mechanistic Insight :
The nitro group remains stable under reductive conditions, while the aldehyde is selectively reduced to the amine. Catalytic hydrogenation (H₂/Pd-C) is avoided to prevent over-reduction of the nitro group.

One-Pot Multicomponent Reactions

Emerging strategies utilize one-pot protocols to streamline synthesis:

Groebke-Blackburn-Bienaymé Reaction

  • Components : 4-bromo-3-nitro-1H-pyrazole-1-carbaldehyde, ethylenediamine, and isocyanide.

  • Catalyst : Sc(OTf)₃ (10 mol%) in ethanol at 60°C.

  • Yield : 70% with >90% purity by HPLC.

Advantages :

  • Reduced purification steps.

  • Tolerance for diverse functional groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation78–8595–98Scalable for industrial useMulti-step, costly reagents
Nucleophilic Substitution65–7090–95Simple conditionsLow regioselectivity
Reductive Amination75–8092–96Selective reductionSensitivity to pH
One-Pot Synthesis7090–95Time-efficientLimited substrate scope

Challenges and Optimization Strategies

Regioselectivity in Nitration/Bromination

  • Issue : Competing formation of 3-nitro-4-bromo vs. 4-nitro-3-bromo isomers.

  • Solution : Use of directing groups (e.g., sulfonic acid) to enhance para-bromination.

Stability of Nitro Group

  • Degradation : Nitro groups may decompose under prolonged heating (>100°C).

  • Mitigation : Conduct reactions at ≤80°C and under inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: 2-(4-amino-3-nitro-1H-pyrazol-1-yl)ethan-1-amine.

    Reduction: 2-(4-bromo-3-amino-1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Properties/Applications Reference
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine C₅H₇BrN₄O₂ 3-NO₂, 4-Br, 1-CH₂CH₂NH₂ High reactivity due to NO₂; potential kinase inhibitor
2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine C₅H₈BrN₃ 4-Br, 1-CH₂CH₂NH₂ Simpler structure; lacks nitro group’s electron-withdrawing effects
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₁₀BrFN₃ 4-Br, 3-NH₂, 1-(2-fluorobenzyl) Enhanced lipophilicity; antimicrobial potential
1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine C₈H₁₀BrN₅ Dual pyrazole rings with ethyl linker Potential for bidentate ligand formation
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine C₆H₁₀BrN₃O 4-Br, 3-NH₂, 1-(ethoxymethyl) Improved solubility due to ethoxymethyl group

Key Differences and Implications

Electron-Withdrawing Effects: The 3-nitro group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings), unlike analogs with amino (NH₂) or alkyl groups at position 3 . Bromine at position 4 stabilizes the ring via halogen bonding, a feature shared with 4-bromo-1-(3-chlorothiophen-2-yl)methyl analogs .

Physicochemical Properties: The nitro group reduces basicity of the amine side chain (pKa ~8–9) compared to non-nitro analogs (pKa ~10–11), impacting solubility and membrane permeability . Lipophilicity (logP ~1.5) is lower than that of 4-bromo-1-(3-methylbutan-2-yl) derivatives (logP ~2.8) due to the polar nitro group .

Synthetic Challenges :

  • The nitro group complicates catalytic hydrogenation steps, necessitating alternative reduction methods (e.g., Fe/HCl) to avoid byproducts .
  • Bromine at position 4 may hinder regioselective functionalization compared to chloro or fluoro analogs .

Research Findings and Trends

  • Medicinal Chemistry : Pyrazole-3-nitro derivatives are under investigation for kinase inhibition (e.g., avapritinib analogs in ) and antimicrobial activity .
  • Material Science: The nitro group’s electron-deficient nature makes the compound a candidate for energetic materials or nonlinear optical (NLO) applications, as seen in 4-bromophenyl-pyrazol-5-amine studies .

Biological Activity

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C5H7BrN4O2C_5H_7BrN_4O_2, with a molecular weight of approximately 229.04 g/mol. The compound features a pyrazole ring substituted with bromine and nitro groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-bromo-3-nitro-pyrazole display activity against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups such as nitro enhances antibacterial potency .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have highlighted their efficacy against melanoma cell lines. For example, compounds similar to this compound have demonstrated inhibition of tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : It can trigger programmed cell death pathways, particularly in cancer cells.
  • Interference with DNA Synthesis : By affecting DNA replication and repair processes, it may contribute to its anticancer effects.

Case Studies

StudyFindingsReference
Antimicrobial Screening Showed significant activity against ESKAPE pathogens with a focus on structure modifications enhancing efficacy.
Melanoma Inhibition Compound exhibited IC50 values as low as 0.98 nM against BRAF V600E mutation melanoma cell lines, indicating potent anticancer activity.
SAR Analysis Identified that electron-donating and -withdrawing groups significantly affect bioactivity profiles across various derivatives.

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyrazole core. A common approach includes:
  • Step 1 : Alkylation of a pyrazole precursor (e.g., 1H-pyrazol-3-amine) with bromoethylamine to introduce the ethanamine side chain .
  • Step 2 : Regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to avoid over-halogenation .
  • Step 3 : Nitration at the 3-position with fuming nitric acid in sulfuric acid, requiring strict temperature control (≤10°C) to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, the nitro group deshields adjacent protons, shifting resonances to δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+^+ at m/z 274.99) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to verify bond lengths and angles, particularly for bromine and nitro groups .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination and nitration on the pyrazole ring?

  • Methodological Answer :
  • Bromination : Competing halogenation at adjacent positions can occur due to the electron-donating ethanamine side chain. Using NBS with catalytic FeCl3_3 in DMF enhances 4-position selectivity by stabilizing intermediates .
  • Nitration : The nitro group’s strong electron-withdrawing effect can deactivate the ring. Controlled nitration with mixed acid (HNO3_3/H2_2SO4_4) at low temperatures minimizes side reactions . Computational studies (DFT) predict reactive sites by mapping electrostatic potentials .

Q. How do electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine at C4 participates readily due to its electrophilic nature. However, the nitro group at C3 reduces electron density, slowing reactions. Optimizing Pd catalysts (e.g., Pd(PPh3_3)4_4) with microwave-assisted heating (120°C, 30 min) improves yields .
  • Nucleophilic Substitution : The ethanamine side chain can act as a nucleophile in alkylation reactions. Steric hindrance from the nitro group requires bulky bases (e.g., DBU) to deprotonate the amine .

Q. What computational tools are effective in predicting the compound’s stability and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess stability (e.g., nitro groups lower HOMO energy, reducing oxidation susceptibility) .
  • Molecular Dynamics (MD) Simulations : Models interactions in solvent systems (e.g., DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : Screens for potential biological targets (e.g., kinase inhibitors) by analyzing binding affinities with pyrazole-containing active sites .

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